Berberine sulfate hydrate

Descripción general

Descripción

Berberine sulfate hydrate is a naturally occurring isoquinoline alkaloid derived from various plants, including species of Berberis. It is known for its bright yellow color and has been used traditionally in Chinese and Ayurvedic medicine. This compound exhibits a range of pharmacological properties, including antibacterial, anti-inflammatory, and antidiabetic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of berberine sulfate hydrate typically involves the extraction of berberine from plant sources, followed by its conversion to the sulfate hydrate form. The extraction process often uses solvents such as methanol, acetone, or acetonitrile. The extracted berberine is then reacted with sulfuric acid to form berberine sulfate, which is subsequently hydrated to obtain this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification and chemical conversion processes. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Berberine sulfate hydrate undergoes various chemical reactions, including:

Oxidation: Berberine can be oxidized to produce berberrubine and other derivatives.

Reduction: Reduction reactions can convert berberine to dihydroberberine.

Substitution: Substitution reactions can modify the functional groups on the berberine molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Berberrubine and related compounds.

Reduction: Dihydroberberine.

Substitution: Various alkylated or acylated berberine derivatives.

Aplicaciones Científicas De Investigación

Berberine sulfate hydrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.

Medicine: Investigated for its potential therapeutic effects in treating diabetes, cardiovascular diseases, and cancer.

Industry: Utilized in the production of dyes and as an antimicrobial agent in various products

Mecanismo De Acción

Berberine sulfate hydrate exerts its effects through multiple molecular targets and pathways:

AMP-activated protein kinase (AMPK): Activation of AMPK leads to improved glucose and lipid metabolism.

Nuclear factor κB (NF-κB): Inhibition of NF-κB reduces inflammation.

Protein kinase B (Akt): Modulation of Akt signaling pathways affects cell survival and growth.

Mitochondrial autophagy regulators (PINK1 and Parkin): Enhances mitochondrial function and reduces oxidative stress .

Comparación Con Compuestos Similares

Berberine hydrochloride: Another salt form of berberine with similar pharmacological properties but different solubility and absorption characteristics.

Dihydroberberine: A reduced form of berberine with enhanced bioavailability.

Berberrubine: An oxidized derivative of berberine with distinct biological activities

Uniqueness: Berberine sulfate hydrate is unique due to its specific sulfate and hydrate forms, which influence its solubility, stability, and bioavailability. These properties make it particularly suitable for certain therapeutic and industrial applications .

Actividad Biológica

Berberine sulfate hydrate is a quaternary ammonium salt derived from the isoquinoline alkaloid berberine, primarily isolated from plants such as Coptis chinensis and Berberis vulgaris. This compound has garnered significant attention for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and metabolic regulatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens. Research has demonstrated its efficacy against bacteria such as Streptococcus mutans, which is implicated in dental caries.

Case Study: Inhibition of S. mutans Biofilm Formation

A study evaluated the effect of this compound on S. mutans biofilm formation under different pH conditions. The results showed that at a concentration of 64 µg/mL, berberine significantly reduced biofilm biomass in neutral and alkaline conditions compared to control groups (P < 0.001). However, its inhibitory effect was less pronounced in acidic conditions, indicating that pH plays a crucial role in its antimicrobial efficacy .

| pH Condition | Biofilm Biomass Reduction (µg/mL) | Statistical Significance |

|---|---|---|

| Neutral | 64 | P < 0.001 |

| Acidic | 64 | P < 0.001 |

| Alkaline | 64 | P < 0.001 |

2. Anti-inflammatory and Antioxidant Effects

This compound exhibits significant anti-inflammatory and antioxidant activities through various mechanisms, including the modulation of signaling pathways.

Research indicates that berberine activates AMP-activated protein kinase (AMPK), which in turn inhibits the nuclear factor kappa B (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines . Additionally, it enhances the expression of antioxidant enzymes, thereby mitigating oxidative stress.

3. Anticancer Properties

The compound has shown promising anticancer effects across multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cell Cycle Arrest Studies

This compound has been observed to induce cell cycle arrest in various cancer types:

- Low Concentrations : Arrests cells in the G1 phase.

- High Concentrations : Induces G2/M phase arrest.

In studies involving colon cancer cells, berberine downregulated anti-apoptotic genes while upregulating pro-apoptotic proteins, leading to increased apoptosis .

| Cancer Type | Phase Arrested | Gene Regulation |

|---|---|---|

| Colon Cancer | G0/G1 | Downregulation of BCL2 |

| Lymphocytic Leukemia | G0/G1 | Upregulation of p53 and caspase-8 |

4. Metabolic Regulation

This compound plays a vital role in metabolic health, particularly in glucose metabolism and lipid regulation.

Effects on Glucose Metabolism

Clinical studies have shown that berberine can significantly lower blood glucose levels and improve insulin sensitivity in diabetic patients. It acts via multiple pathways, including the enhancement of glucose uptake in muscle cells and inhibition of gluconeogenesis in the liver .

5. Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

Metabolism Overview

Berberine undergoes extensive metabolism primarily in the liver, with several metabolites identified through advanced chromatographic techniques. Notably, berberrubine is one of the most abundant metabolites found in human plasma after oral administration .

| Parameter | Value |

|---|---|

| Half-life (IV administration) | 14.6 hours (thalamus) |

| Major Metabolites | Berberrubine, Thalifendine |

| Bioavailability | Low; affected by gut microbiota |

Propiedades

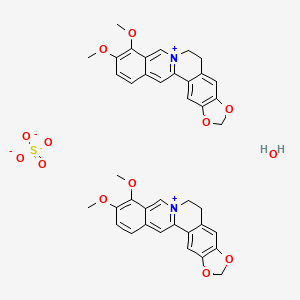

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H18NO4.H2O4S.H2O/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4;/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2/q2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQJJXDUSYNGLY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

INSOL IN CHLOROFORM /TRIHYDRATE/ | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-207 | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALS | |

CAS No. |

316-41-6 | |

| Record name | Berberine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.